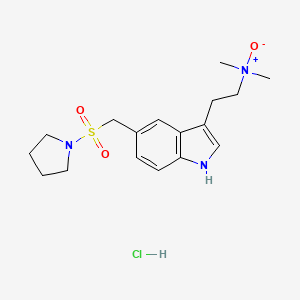

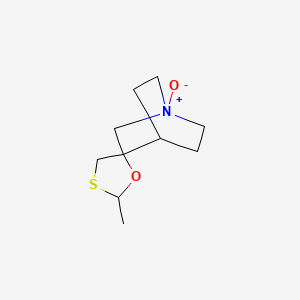

西维美林N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cevimeline N-Oxide is a derivative of Cevimeline . Cevimeline is a synthetic analog of the natural alkaloid muscarine with a particular agonistic effect on M1 and M3 receptors . It is used in the treatment of dry mouth and Sjögren’s syndrome .

Molecular Structure Analysis

The molecular formula of Cevimeline N-Oxide is C10H17NO2S . It has an average mass of 215.313 Da and a monoisotopic mass of 215.097992 Da . The ChemSpider ID for Cevimeline N-Oxide is 52084231 .Physical and Chemical Properties Analysis

Cevimeline N-Oxide has a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 215.09799996 g/mol, and the molecular weight is 215.31 g/mol .科学研究应用

神经药理学和阿尔茨海默病治疗

西维美林在神经药理学领域,特别是阿尔茨海默病(AD)的治疗方面显示出潜力 {svg_1}. 研究发现它可以改善动物模型中实验性诱发的认知缺陷 {svg_2}. 此外,它还显示出对tau病理学的积极影响,并降低了阿尔茨海默病患者脑脊液中淀粉样β(Aβ)肽的水平 {svg_3}. 虽然西维美林尚未获得FDA批准用于AD患者,并且缺乏临床研究来证实和扩展这一发现,但它可能代表着AD治疗的突破 {svg_4}.

干燥综合征口干症的治疗

西维美林已有效用于治疗干燥综合征患者的口干症(口干) {svg_5}. 它刺激动物和人类的唾液分泌,无论是具有正常唾液腺功能还是唾液分泌受损的个体 {svg_6}. 人类口服西维美林30mg可诱导唾液流量中等程度的持续性增加,这种作用至少持续4至6小时 {svg_7}. 安慰剂对照、双盲、随机对照临床试验已证明西维美林在缓解口干症状方面的临床疗效,包括口干以及咀嚼、吞咽和说话困难 {svg_8}.

作用机制

Target of Action

Cevimeline N-Oxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline N-Oxide, as a muscarinic agonist, binds to and activates the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by Cevimeline N-Oxide influences the neuromodulator acetylcholine . This interaction can lead to improvements in symptoms of diseases like Alzheimer’s, where memory loss is a key symptom .

Pharmacokinetics

Cevimeline N-Oxide is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins . This suggests that Cevimeline N-Oxide is extensively bound to tissues . It is metabolized by isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .

Result of Action

The activation of the muscarinic M1 and M3 receptors by Cevimeline N-Oxide leads to an increase in secretion from the secretory glands . This can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .

Action Environment

The action of Cevimeline N-Oxide can be influenced by environmental factors. For instance, the N-oxidation reaction of Cevimeline was completely blocked by the addition of thiourea, a specific inhibitor of flavin-containing mono-oxygenase (FMO) . This suggests that the presence of certain substances in the environment can affect the metabolism and hence the action of Cevimeline N-Oxide.

安全和危害

未来方向

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . It has also demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although Cevimeline has not been approved by the FDA for use among Alzheimer’s disease patients and there is a lack of clinical studies confirming and extending this finding, it might represent a breakthrough in the treatment of Alzheimer’s disease . The potential of Cevimeline N-Oxide in this context remains to be explored.

生化分析

Biochemical Properties

Cevimeline N-Oxide, as a metabolite of Cevimeline, may share similar biochemical properties with its parent compound. Cevimeline is known to interact with muscarinic receptors, particularly M1 and M3

Cellular Effects

Cevimeline, its parent compound, has been shown to increase secretion of exocrine glands, such as salivary and sweat glands, and increase the tone of smooth muscle in the gastrointestinal and urinary tracts . It’s plausible that Cevimeline N-Oxide may have similar effects.

Molecular Mechanism

Cevimeline is known to bind and activate the muscarinic M1 and M3 receptors . This activation generally results in smooth muscle contraction and increased glandular secretions .

Dosage Effects in Animal Models

Studies on Cevimeline have shown improvement in experimentally induced cognitive deficits in animal models .

Metabolic Pathways

Cevimeline N-Oxide is a metabolite of Cevimeline, which is metabolized by isozymes CYP2D6 and CYP3A3/4 . Approximately 4% of the dose of Cevimeline is converted to Cevimeline N-Oxide .

Transport and Distribution

Cevimeline has a volume of distribution of approximately 6L/kg and is <20% bound to human plasma proteins . This suggests that Cevimeline, and possibly Cevimeline N-Oxide, is extensively bound to tissues.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Cevimeline N-Oxide can be achieved through the oxidation of Cevimeline using a suitable oxidizing agent.", "Starting Materials": [ "Cevimeline", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Add Cevimeline to a reaction flask", "Add the oxidizing agent slowly to the reaction flask while stirring", "Maintain the reaction mixture at a suitable temperature and stirring rate for a sufficient amount of time", "Monitor the progress of the reaction using suitable analytical techniques (e.g. TLC, HPLC)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using suitable techniques (e.g. recrystallization, chromatography)" ] } | |

CAS 编号 |

469890-14-0 |

分子式 |

C10H17NO2S |

分子量 |

215.31 g/mol |

IUPAC 名称 |

(2R,5R)-2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane] |

InChI |

InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m1/s1 |

InChI 键 |

DWWHPWWQQISZCA-BZCXBAJXSA-N |

手性 SMILES |

C[C@@H]1O[C@]2(C[N+]3(CCC2CC3)[O-])CS1 |

SMILES |

CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |

规范 SMILES |

CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |

外观 |

White to Off-White Solid |

熔点 |

>148°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(2’R,3R)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 1-Oxide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)